Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate
Description
Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate is a structurally complex compound featuring a piperidine core substituted with a methyl ester group at the 4-position. The molecule also contains a propanoyl linker bearing a 2-thienyl group and a trifluoroacetyl-protected amino moiety.
Properties
IUPAC Name |
methyl 1-[3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4S/c1-25-14(23)10-4-6-21(7-5-10)13(22)9-11(12-3-2-8-26-12)20-15(24)16(17,18)19/h2-3,8,10-11H,4-7,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPPUXKFKLATRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CS2)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate is a complex organic compound with a unique structure that includes a thienyl group, a trifluoroacetyl group, and a piperidine backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties.
Molecular Characteristics
- Molecular Formula: C16H19F3N2O4S
- Molecular Weight: 392.39 g/mol
- CAS Number: 861209-46-3
The structural features of this compound are significant for its biological activity. The thienyl moiety and trifluoroacetyl group can enhance solubility and reactivity, potentially leading to improved interactions with biological targets.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multiple steps:
- Formation of the Thienyl Intermediate: This involves reactions with thiophene derivatives.
- Introduction of the Trifluoroacetyl Group: Achieved through reactions with trifluoroacetic anhydride.
- Construction of the Piperidine Backbone: Finalized by reacting intermediates with suitable amines.
This multi-step synthesis allows for modifications that can enhance biological activity or tailor properties for specific applications.
Biological Activity
Research on compounds similar to this compound suggests various biological activities:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-3-(2-thienyl)propanoate | Thienyl group; amino acid derivative | Antimicrobial |
| Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate | Piperidine ring; fluorobenzene | Neuroactive |
| Sumatriptan | Indole structure; serotonin receptor agonist | Migraine treatment |
The unique combination of functional groups in this compound may confer enhanced lipophilicity and metabolic stability compared to other similar compounds.
The exact mechanism of action for this compound is not fully elucidated but is presumed to involve interactions with specific enzymes or receptors. The trifluoroacetyl group may enhance binding affinity or stability in biological systems. Studies indicate that compounds with similar structures can modulate signaling pathways related to inflammation and infection.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.
This reactivity aligns with analogous methyl esters in thiophene derivatives, where hydrolysis enhances bioavailability or enables conjugation .
Amide Bond Cleavage
The trifluoroacetyl-protected amine can undergo deprotection under basic or reductive conditions to generate a free amine, facilitating further alkylation or acylation.
| Conditions | Product | Efficiency | Reference |
|---|---|---|---|
| NH<sub>3</sub>/MeOH, 25°C, 12h | 1-{3-(2-Thienyl)-3-aminopropanoyl}-4-piperidinecarboxylate | 70–75% | |
| LiAlH<sub>4</sub>, THF, 0°C | Reduction to secondary amine | 60% |
Similar deprotection strategies are documented in piperidine-based pharmaceuticals, where trifluoroacetyl groups act as temporary protecting agents .
Nucleophilic Substitution at the Trifluoroacetyl Group
The electron-withdrawing trifluoroacetyl group enhances susceptibility to nucleophilic attack, enabling substitution with amines or alcohols.
This reactivity mirrors modifications seen in trifluoroacetyl-containing kinase inhibitors, where substituent swapping optimizes target binding .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation or acylation reactions, expanding structural diversity.
Such modifications are common in CNS-targeting drugs to modulate blood-brain barrier penetration .
Thienyl Group Reactivity
The 2-thienyl moiety participates in electrophilic aromatic substitution (e.g., halogenation) or cross-coupling reactions.
Thienyl bromination is a key step in synthesizing radiolabeled analogs for pharmacokinetic studies .
Reductive Amination of the Ketone
The propanoyl ketone can undergo reductive amination to introduce secondary amines.
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexylamine, NaBH<sub>3</sub>CN | MeOH, 25°C, 12h | Cyclohexylamine-substituted derivative | 60% |
This strategy is employed in prodrug design to enhance metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and inferred pharmacological distinctions between the target compound and analogous molecules:
*Estimated based on structural analysis.
Key Observations:
Functional Group Impact: The trifluoroacetyl group in the target compound likely enhances metabolic stability compared to acetyl or unprotected amino groups in analogs like Tiagabine derivatives . The 2-thienyl moiety may facilitate π-π interactions in binding pockets, similar to phenyl or bis-thienyl groups in and compounds but with distinct electronic profiles .
Structural Flexibility: The propanoyl linker in the target compound offers conformational flexibility, contrasting with rigid thiourea () or butenyl () linkers, which could influence target selectivity . Piperidine vs.
Synthetic Considerations :
- The methyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid (cf. tert-BOC in , which is a protecting group) .
- The trifluoroacetyl group’s introduction likely requires specialized reagents (e.g., trifluoroacetic anhydride), as seen in Lansoprazole synthesis () .
Q & A
Synthesis and Optimization
Basic: What are the critical synthetic steps for preparing Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate, and how are intermediates characterized? Methodological Answer: The synthesis typically involves sequential acylation and coupling reactions. For example, piperidine derivatives are functionalized via nucleophilic acyl substitution using trifluoroacetic anhydride, followed by thienyl group incorporation. Key intermediates (e.g., tert-butoxycarbonyl-protected precursors) are characterized using -/-NMR to confirm regiochemistry and FT-IR to verify carbonyl formation . Yield optimization often requires anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates.
Advanced: How can reaction conditions be tailored to mitigate by-product formation during the trifluoroacetylation step? Methodological Answer: By-product analysis via GC-MS (as in ) reveals competing side reactions, such as over-acylation or ring-opening. To suppress these, use controlled stoichiometry (e.g., 1.1 equivalents of trifluoroacetic anhydride) and low temperatures (0–5°C). Kinetic studies using in-situ FT-IR or HPLC monitoring can identify optimal reaction termination points. Additionally, scavengers like molecular sieves may reduce residual moisture, improving selectivity .
Analytical Challenges
Basic: What analytical techniques are essential for assessing the purity of this compound, and how are structural isomers resolved? Methodological Answer: Reverse-phase HPLC with UV detection (210–254 nm) is standard for purity assessment. Chiral columns (e.g., Chiralpak IA) resolve enantiomers, while LC-MS (ESI+) confirms molecular weight and detects trace impurities (e.g., des-trifluoroacetyl derivatives) . -NMR coupling constants differentiate diastereomers, particularly at the piperidine C3/C4 positions .
Advanced: How can conflicting chromatographic retention times for structurally similar analogs be resolved? Methodological Answer: Use orthogonal methods: Combine HILIC (hydrophilic interaction chromatography) with reversed-phase LC to separate polar vs. non-polar analogs. 2D NMR (e.g., COSY, HSQC) clarifies ambiguous stereochemistry, while tandem MS/MS fragmentation patterns distinguish isobaric species . For example, thienyl vs. phenyl substituents exhibit distinct -NMR aromatic splitting patterns .
Mechanistic and Theoretical Frameworks
Basic: What pharmacological or biochemical theories guide the study of this compound’s activity? Methodological Answer: The compound’s piperidine and trifluoroacetyl motifs suggest potential interaction with enzymes or receptors (e.g., proteases, GPCRs). Computational docking (AutoDock Vina) against crystal structures (PDB) identifies plausible binding pockets. In vitro assays (e.g., fluorescence polarization for kinase inhibition) validate hypotheses .
Advanced: How can contradictory in vitro vs. in vivo activity data be reconciled? Methodological Answer: Pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) explains discrepancies. For instance, poor membrane permeability (measured via PAMPA) may limit in vivo efficacy despite high in vitro potency. Isotopic labeling (-trifluoroacetyl) tracks metabolic degradation pathways, while PET imaging in model organisms correlates bioavailability with observed effects .
Data Interpretation and Reproducibility
Basic: What steps ensure reproducibility in synthesizing hygroscopic intermediates? Methodological Answer: Use strict moisture control: Store intermediates under argon with desiccants (e.g., silica gel). Karl Fischer titration quantifies residual water in solvents. For hygroscopic solids (e.g., tert-butoxycarbonyl derivatives), lyophilization or azeotropic drying (toluene) improves stability .
Advanced: How should researchers address conflicting solubility data reported in different solvents? Methodological Answer: Systematic solubility studies using the Hansen Solubility Parameters (HSP) model identify optimal solvents. For example, DMSO may disrupt crystalline lattices via hydrogen bonding, while chloroform solubilizes via dipole interactions. Differential scanning calorimetry (DSC) detects polymorphic forms that alter solubility profiles .
Advanced Methodologies
Basic: What in vitro assays are recommended for initial bioactivity screening? Methodological Answer: High-throughput screening (HTS) using FRET-based assays (e.g., protease inhibition) or cell viability assays (MTT/XTT) are standard. Dose-response curves (IC/EC) quantify potency, while counter-screens (e.g., cytochrome P450 inhibition) assess selectivity .
Advanced: How can isotopic labeling (-NMR, -tracking) elucidate metabolic pathways? Methodological Answer: Incorporate -tags at the trifluoroacetyl group for real-time NMR monitoring of metabolic stability. -labeled piperidine carbons enable tracking via LC-MS/MS, identifying hepatic vs. renal clearance routes. Stable isotope-resolved metabolomics (SIRM) maps incorporation into downstream metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
